molecular formula C16H14F3NO5S B3645317 Methyl 2-[4-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate

Methyl 2-[4-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate

Cat. No.: B3645317
M. Wt: 389.3 g/mol
InChI Key: DPIFHADHVBUTQL-UHFFFAOYSA-N
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Description

Methyl 2-[4-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group, which is known for enhancing the biological activity of molecules, making it a subject of interest in pharmaceutical and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate typically involves a multi-step process. One common method includes the reaction of 4-(trifluoromethyl)aniline with chlorosulfonic acid to form 4-(trifluoromethyl)phenylsulfonamide. This intermediate is then reacted with 4-hydroxyphenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Methyl 2-[4-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[4-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[4-(trifluoromethyl)phenyl]acetate
  • Methyl 3-(trifluoromethyl)phenylacetate
  • 4-(trifluoromethyl)phenylsulfonamide

Uniqueness

Methyl 2-[4-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate is unique due to the combination of the trifluoromethyl group and the phenoxyacetate moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 2-[4-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO5S/c1-24-15(21)10-25-13-6-8-14(9-7-13)26(22,23)20-12-4-2-11(3-5-12)16(17,18)19/h2-9,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIFHADHVBUTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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